molecular formula C16H11BrO2 B12532042 1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

Cat. No.: B12532042
M. Wt: 315.16 g/mol
InChI Key: ZWXVMMGTBRAYSK-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one is a useful research compound. Its molecular formula is C16H11BrO2 and its molecular weight is 315.16 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one, a chalcone derivative, is gaining attention for its potential biological activities in medicinal chemistry. This compound features a unique structure comprising a propyne moiety with two aromatic rings—one brominated and the other methoxy-substituted—making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C16_{16}H13_{13}BrO2_{2}
  • Molecular Weight : Approximately 315.17 g/mol
  • Structure : The compound consists of a bromophenyl group and a methoxyphenyl group connected by a prop-2-yn-1-one framework, which contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50_{50} (µM) Effect
MDA-MB-4682.95Significant growth inhibition
OVCAR-31.79High potency against ovarian cancer
HCT-1162.88Effective against colon cancer

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like Combretastatin-A4 (CA-4), which has an IC50_{50} of 4.93 µM .

Molecular docking studies have revealed that this compound binds effectively to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction is crucial for its anticancer efficacy, as it leads to cell cycle arrest and apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, yielding derivatives that may enhance biological activity or selectivity. Notable derivatives include:

Derivative Name Unique Features
1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneContains a double bond instead of a triple bond
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneChlorine substitution instead of bromine
1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneBromine on the meta position

These derivatives are being evaluated for their biological activities, which could lead to the development of more effective anticancer agents .

Case Studies

A study involving the evaluation of various chalcone derivatives highlighted the promising activity of compounds structurally similar to this compound. For instance, derivatives with different halogen substitutions or additional functional groups were tested against multiple cancer cell lines, showcasing varied degrees of potency and selectivity .

Scientific Research Applications

Research indicates that 1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one exhibits various biological activities, including:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms such as:

  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : They prevent cancer cells from dividing, thus inhibiting tumor growth.

For instance, a study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxicity against breast and colon cancer cell lines due to the compound's ability to interfere with specific kinases involved in cell proliferation .

Antimicrobial Properties

The presence of the bromine atom enhances the compound's ability to disrupt microbial membranes. Research has indicated that brominated compounds exhibit:

  • Enhanced Activity Against Gram-positive Bacteria : The mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate absorption rates observed in vitro.
  • Distribution : The lipophilicity due to the brominated aromatic group may facilitate tissue distribution.
  • Metabolism : Cytochrome P450 enzymes may metabolize this compound, leading to various metabolites with potential biological activity .

Toxicological Profile

Initial toxicity assessments indicate promising biological activity; however, comprehensive safety evaluations are necessary. Factors influencing toxicity may include:

  • Structural characteristics.
  • Metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal ChemistryAntitumor ActivitySignificant cytotoxicity against breast and colon cancer cells; mechanisms include apoptosis induction.
Antimicrobial Agents and ChemotherapyAntimicrobial PropertiesEnhanced activity against Gram-positive bacteria linked to membrane disruption.
Pharmacology ReportsPharmacokineticsModerate absorption; potential metabolism by cytochrome P450 enzymes noted.

Properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

1-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

InChI

InChI=1S/C16H11BrO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,1H3

InChI Key

ZWXVMMGTBRAYSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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